molecular formula C15H12N4O3S B2395597 N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide CAS No. 304683-68-9

N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide

Cat. No.: B2395597
CAS No.: 304683-68-9
M. Wt: 328.35
InChI Key: IQUYEHFSOUMANR-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is a complex organic compound that features a benzodioxole ring, a triazolopyridine moiety, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide typically involves multi-step organic reactionsThe final step involves the formation of the sulfanylacetamide group via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a key consideration for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives, triazolopyridine derivatives, and sulfanylacetamide derivatives. Examples include:

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is unique due to its combination of these three distinct functional groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c20-14(16-10-4-5-11-12(7-10)22-9-21-11)8-23-15-18-17-13-3-1-2-6-19(13)15/h1-7H,8-9H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUYEHFSOUMANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329268
Record name N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830921
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

304683-68-9
Record name N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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